molecular formula C6H12N2OS B2423847 1-(2-Tetrahydrofurfuryl)-2-thiourea CAS No. 668-94-0; 66892-25-9

1-(2-Tetrahydrofurfuryl)-2-thiourea

Cat. No.: B2423847
CAS No.: 668-94-0; 66892-25-9
M. Wt: 160.24
InChI Key: DYYSJNQVLWANCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Tetrahydrofurfuryl)-2-thiourea is an organosulfur compound that features a thiourea group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Tetrahydrofurfuryl)-2-thiourea can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of tetrahydrofuran-2-ylmethylamine with thiocyanate under mild conditions. The reaction typically proceeds in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of carbon disulfide and amines in aqueous media. This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(2-Tetrahydrofurfuryl)-2-thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thiourea group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives .

Scientific Research Applications

1-(2-Tetrahydrofurfuryl)-2-thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydrofurfuryl)-2-thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its antimicrobial and anticancer effects . The compound’s thiourea group is crucial for its binding to these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Tetrahydrofurfuryl)-2-thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

oxolan-2-ylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYSJNQVLWANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985504
Record name N-[(Oxolan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-25-9
Record name N-[(Oxolan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-2-ylmethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.